molecular formula C5H8N4O B1317177 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone CAS No. 69195-92-2

2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone

Cat. No. B1317177
CAS RN: 69195-92-2
M. Wt: 140.14 g/mol
InChI Key: RNNGGNHLWMHYNE-UHFFFAOYSA-N
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Description

2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone is a heterocyclic organic compound . It is a new imidazole, more specifically, it is an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone .


Synthesis Analysis

The synthesis of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone involves catalytically reducing an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone . The 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanones are prepared by first coupling a 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid to 1,1’-carbonyldiimidazole and reacting this product with the anion of nitromethane .


Molecular Structure Analysis

Imidazole, the core structure of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The acid-addition salts of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one can be produced by reacting a di-acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone with a compound capable of donating a formyl group .


Physical And Chemical Properties Analysis

Imidazole, the core structure of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Microwave-assisted Green Synthesis : This approach facilitated the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing a green and efficient method that yields compounds with significant antimicrobial and antimalarial activities. The process utilizes polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation, highlighting an eco-friendly synthesis pathway (Vekariya et al., 2017).

Antibacterial and Antifungal Agents : Derivatives synthesized from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone have been evaluated for their antibacterial and antifungal properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, for instance, demonstrated promising activity against gram-positive and gram-negative bacteria (Patel et al., 2011).

Antiviral Activities

Anti-HIV Activity : Nitroimidazole derivatives synthesized from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone were investigated for their anti-HIV activities. These compounds were tested in MT-4 cells for their efficacy against HIV-1 and HIV-2, showcasing the potential of these derivatives as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Analytical Applications

Environmental Monitoring : A dual-sensitive probe based on imidazolyl derivatives was developed for the determination of amines in environmental water samples. This method employs fluorescence detection and online atmospheric chemical ionization-mass spectrometry, highlighting its utility in sensitive and specific analysis of trace levels of amines (You et al., 2010).

properties

IUPAC Name

2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-1-3(10)4-5(7)9-2-8-4/h2H,1,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNGGNHLWMHYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579711
Record name 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone

CAS RN

69195-92-2
Record name 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone in the synthesis of adenosine deaminase inhibitors?

A1: 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone serves as a crucial starting material in the synthesis of various adenosine deaminase inhibitors, including pentostatin analogues. [, ] This compound undergoes a cyclization reaction with orthoesters to form the core imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system found in these inhibitors. [, ] Subsequent glycosylation and reduction steps are then employed to introduce the desired substituents and stereochemistry. [, ]

Q2: How does the structure of pentostatin analogues, synthesized using 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone, influence their adenosine deaminase inhibitory activity?

A2: Research indicates that modifications at the C-5 position of the imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system, derived from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone, can significantly impact the inhibitory activity against adenosine deaminase. [] For example, replacing the 5'-hydroxyl group of pentostatin with a methyl or ethyl group resulted in a decrease in inhibitory potency. [] This suggests that the 5'-hydroxyl group is important for binding to the enzyme. The study also found that the acyclic analogue, lacking the ribose ring, retained significant inhibitory activity, indicating that the imidazo[4,5-d][1,3]diazepin-8(3H)-one core plays a critical role in enzyme binding. [] These findings highlight the structure-activity relationship and provide valuable insights for designing more potent and selective adenosine deaminase inhibitors.

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